molecular formula C22H22N4O2S B2816313 2-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894048-95-4

2-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No. B2816313
CAS RN: 894048-95-4
M. Wt: 406.5
InChI Key: DHEZNXCWXMRPBW-UHFFFAOYSA-N
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Description

Thiazolo[3,2-b][1,2,4]triazoles are a class of compounds that have been known for more than seven decades . They have been the subject of considerable interest due to their biological activities . A variety of thiazolo[3,2-b][1,2,4]triazoles with unique pharmaceutical and medicinal applications have been reported .


Synthesis Analysis

Thiazolo[3,2-b][1,2,4]triazoles can be synthesized using various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .


Molecular Structure Analysis

The structure of thiazolo[3,2-b][1,2,4]triazoles and their derivatives can be confirmed using various techniques such as 1H-NMR, 13C-NMR, 2D NMR, and LC-MS .


Chemical Reactions Analysis

Thiazolo[3,2-b][1,2,4]triazoles can undergo various chemical transformations. For example, the potassium salt of a thiazolo[3,2-a]benzimidazole derivative was treated with hydrazine hydrate in a mixture of ethanol and water to afford a 4-amino-5-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)-4H-1,2,4-triazole-3-thione .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-b][1,2,4]triazoles can vary greatly depending on the specific derivative. For example, a mixture of Z/E-isomers was obtained in solution for synthesized 5-aminomethylidene-thiazolo[3,2-b][1,2,4]triazole-6-ones .

Scientific Research Applications

Synthesis of Thiazolo[3,2-b][1,2,4]triazoles

The compound has been utilized in the visible-light-mediated regioselective synthesis of novel thiazolo[3,2-b][1,2,4]triazoles . Researchers have developed an efficient, straightforward, and green protocol for the synthesis of these functionalized thiazoles. The reaction involves diversely substituted α-bromodiketones, generated in situ by the reaction of NBS and 1,3-diketones, with 3-mercapto[1,2,4]triazoles under aqueous conditions. The resulting thiazolo[3,2-b][1,2,4]triazole derivatives are obtained in excellent yields .

Future Directions

Thiazolo[3,2-b][1,2,4]triazoles have shown promise in various areas, particularly in the development of new medicines, including anticancer drugs . Future research will likely continue to explore the synthesis, chemical transformations, and biological activities of these compounds.

properties

IUPAC Name

2-ethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-3-28-19-10-5-4-9-18(19)21(27)23-12-11-17-14-29-22-24-20(25-26(17)22)16-8-6-7-15(2)13-16/h4-10,13-14H,3,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEZNXCWXMRPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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